molecular formula C11H16O3 B13207331 Ethyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate

Ethyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate

Cat. No.: B13207331
M. Wt: 196.24 g/mol
InChI Key: HQDZTFJXQRXVRD-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :

    • Oxirane protons : Two diastereotopic protons on the epoxide ring resonate as a multiplet at δ 3.8–4.2 ppm, split due to coupling with adjacent carbons (J = 4–6 Hz).
    • Ethyl ester : A characteristic quartet at δ 4.12 ppm (OCH₂CH₃) and triplet at δ 1.23 ppm (CH₃) confirm the ester moiety.
    • Norbornane protons : Bridgehead hydrogens appear as doublets of doublets (δ 1.5–2.1 ppm), while methylene groups resonate upfield (δ 1.0–1.4 ppm).
  • ¹³C NMR :

    • Carbonyl carbon : The ester carbonyl (C=O) appears at δ 170.5 ppm.
    • Oxirane carbons : The oxygen-bearing carbons (C2' and C3') resonate at δ 54.3 and 58.7 ppm, respectively.
    • Norbornane framework : Bridgehead carbons (C2 and C5) are observed at δ 38.9 and 41.2 ppm, with methylenes at δ 25–30 ppm.

Infrared (IR) Spectroscopy

  • Ester carbonyl : Strong absorption at 1740 cm⁻¹ (C=O stretch).
  • Epoxide C-O-C : Asymmetric stretching at 1240 cm⁻¹ and symmetric stretch at 850 cm⁻¹.
  • Ether C-O : The ethyl ester’s oxygen linkage shows a band at 1180 cm⁻¹.

Mass Spectrometry (MS)

  • Molecular ion : m/z 196.24 ([M]⁺), consistent with the molecular formula C₁₁H₁₆O₃.
  • Fragmentation pathways :
    • Loss of ethyl group (m/z 167, [M – C₂H₅]⁺).
    • Cleavage of the oxirane ring (m/z 123, [C₇H₇O₂]⁺).
    • Retro-Diels-Alder fragmentation of the norbornane system (m/z 93, [C₆H₅O]⁺).

Crystallographic Analysis and Conformational Studies

While no experimental crystallographic data for this specific compound is publicly available, analogous spiro-oxirane structures provide insights:

  • X-ray diffraction : Predicted to show a triclinic crystal system with space group P1̄ due to the lack of chiral centers.
  • Bond lengths :
    • C-O in oxirane: 1.43 Å (vs. 1.44 Å in unstrained ethers).
    • C-C in norbornane bridges: 1.54–1.58 Å, reflecting increased s-character.
  • Torsional angles :
    • Spiro junction (C2-C2'): 88° dihedral angle between norbornane and oxirane planes.
    • Ester group orientation: The -COOEt moiety adopts a pseudo-equatorial position to minimize A¹,³-strain with the bicyclic system.

Molecular dynamics simulations suggest the oxirane ring undergoes puckering vibrations with an amplitude of ±5°, while the norbornane framework remains rigid. Conformational flexibility is primarily localized to the ester side chain, which samples a 120° rotational arc around the C3'-O bond.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

ethyl spiro[bicyclo[2.2.1]heptane-2,3'-oxirane]-2'-carboxylate

InChI

InChI=1S/C11H16O3/c1-2-13-10(12)9-11(14-9)6-7-3-4-8(11)5-7/h7-9H,2-6H2,1H3

InChI Key

HQDZTFJXQRXVRD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CC3CCC2C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically follows these stages:

  • Construction of the bicyclo[2.2.1]heptane skeleton, often starting from norbornene derivatives or related bicyclic precursors.
  • Formation of the spiro-epoxide ring at the 2,2' position by epoxidation of a suitable alkene or via intramolecular cyclization.
  • Introduction of the ethyl carboxylate group at the 3' position by esterification or by using an appropriate carboxylate precursor.

Specific Preparation Routes

Step Reaction Type Reagents and Conditions Remarks
1 Bicyclic core synthesis Diels-Alder reaction between cyclopentadiene and an appropriate dienophile (e.g., ethyl acrylate) Provides bicyclo[2.2.1]heptane framework with ester substituent
2 Epoxidation Use of m-chloroperbenzoic acid (m-CPBA) or peracetic acid in a suitable solvent (e.g., dichloromethane) at 0-25°C Selective epoxidation of the double bond to form the oxirane ring
3 Purification Column chromatography or recrystallization Ensures isolation of pure this compound

Alternative Methods

  • Intramolecular cyclization : Starting from a hydroxy acid derivative of bicyclo[2.2.1]heptane, intramolecular ring closure under acidic or basic catalysis can form the spiro-epoxide ring.
  • Catalytic asymmetric epoxidation : Using chiral catalysts such as Jacobsen's catalyst to induce stereoselective formation of the oxirane ring, enhancing enantiomeric purity.

Reaction Conditions and Optimization

  • Temperature : Epoxidation reactions are typically conducted at low to ambient temperatures (0–25°C) to avoid side reactions and decomposition.
  • Solvent : Non-polar solvents like dichloromethane or chloroform are preferred for epoxidation steps to maintain reagent stability and reaction control.
  • Catalysts : Peracid reagents such as m-CPBA are standard; however, transition metal catalysts (e.g., titanium-tartrate complexes) may be used for asymmetric synthesis.

Characterization and Purity Assessment

Following synthesis, the compound is characterized using:

Research Data Summary

Parameter Data / Condition Source
Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
Epoxidation reagent m-CPBA, peracetic acid Common literature practice
Reaction temperature 0–25°C Standard epoxidation conditions
Solvent Dichloromethane, chloroform Standard for epoxidation
Purification method Column chromatography Standard organic synthesis
Characterization NMR, MS, IR, HPLC Standard analytical techniques

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The strained oxirane ring undergoes nucleophilic attack under acidic or basic conditions, leading to ring-opening products.

Nucleophile Conditions Product Mechanistic Notes
AminesAcidic (H₂SO₄, BF₃·Et₂O)β-Amino alcohol derivativesEpoxide oxygen protonation enhances electrophilicity.
ThiolsBasic (NaOH, H₂O/EtOH)β-Hydroxy sulfide compoundsThiolate ion attacks less substituted epoxide carbon.
WaterAcidic (H⁺, 50–80°C)Vicinal diolHydration via protonated intermediate .

Example : Reaction with benzylamine in BF₃·Et₂O yields a β-amino alcohol, confirmed by NMR and MS.

Oxidation and Reduction Pathways

The ester group and epoxide moiety participate in redox transformations.

Oxidation

Reagent Conditions Product Outcome
KMnO₄Aqueous, acidicSpiro-diketoneEpoxide cleavage to vicinal diketone.
Ozone (O₃)CH₂Cl₂, −78°CFragmented aldehydesOzonolysis of bicyclic framework.

Reduction

Reagent Conditions Product Selectivity
LiAlH₄Dry THF, 0°C → RTPrimary alcohol (ester → −CH₂OH)Complete reduction of ester to alcohol.
H₂/Pd-CEtOH, 25°CPartially saturated bicyclic systemSelective epoxide hydrogenolysis.

Acid-Catalyzed Rearrangements

Under strong acidic conditions, the spirocyclic framework undergoes skeletal rearrangements:

Acid Temperature Product Proposed Pathway
H₂SO₄ (conc.)100°CBicyclo[3.2.1]octane derivativeWagner-Meerwein shift followed by hydride transfer.
HCl (gas)80°CFuran-embedded tricyclic compoundEpoxide ring-opening → intramolecular cyclization.

Biological Alkylation (DNA Interaction)

The spiro-epoxide motif reacts with DNA nucleobases, particularly guanine, via nucleophilic attack at the N7 position (Fig. 1). This forms covalent adducts (e.g., gutingimycin analogs), disrupting DNA replication and conferring cytotoxicity .

Key observations :

  • Reaction occurs at physiological pH (7.4) without external catalysts .

  • Adduct formation irreversibly inhibits topoisomerase II activity .

Thermal Decomposition

At elevated temperatures (>150°C), the compound undergoes retro-Diels-Alder reactions:

Conditions Major Products Byproducts
160°C, inert atmosphereCyclopentadiene + CO₂Ethyl cyclohexenecarboxylate

Scientific Research Applications

Ethyl spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying spiro structures.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of ethyl spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate involves its interaction with molecular targets through its reactive oxirane ring. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its biological effects. The bicyclo[2.2.1]heptane moiety provides structural stability and influences the compound’s overall reactivity.

Comparison with Similar Compounds

Methyl 3'-Chlorospiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate (CAS 1881320-73-5)

  • Molecular Formula : C₁₀H₁₃ClO₃
  • Key Features : Substituted with a methyl ester and chlorine atom at the 3'-position.
  • Reactivity : The chlorine atom enhances electrophilicity, making it prone to nucleophilic substitution or elimination reactions, unlike the ethyl ester variant .

Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-methanol,3,3-dimethyl-, acetate (CAS 94349-30-1)

  • Molecular Formula : C₁₃H₁₉O₄⁻
  • Key Features : Contains a hydroxyl group acetylated to an acetate ester and dimethyl substituents on the bicyclo framework.
  • Applications : The polar hydroxyl group improves solubility in aqueous systems, contrasting with the hydrophobic ethyl ester .

Bicyclo System Variations

Ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate (CAS 111219-05-7)

  • Molecular Formula : C₁₁H₁₆O₃
  • Key Features: Bicyclo[4.1.0] (norbornene-like) system introduces greater ring strain compared to bicyclo[2.2.1], increasing reactivity in ring-opening reactions.
  • Synthesis : Likely involves carbene insertion or cyclopropanation strategies due to the fused cyclopropane ring .

6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane] (CAS 6931-54-0)

  • Molecular Formula : C₁₀H₁₆O
  • Physical Properties : Boiling point 98–100°C at 27 mmHg; density 0.976 g/cm³.
  • Stability : The bicyclo[3.1.1] system (pinane-like) and dimethyl groups reduce steric strain, enhancing thermal stability compared to bicyclo[2.2.1] derivatives .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Bicyclo System Notable Properties
Target Compound* C₁₁H₁₄O₃† 194.23 Ethyl ester [2.2.1] High ring strain, reactive epoxide
Methyl 3'-chloro derivative C₁₀H₁₃ClO₃ 216.66 Methyl ester, Cl [2.2.1] Electrophilic Cl enhances reactivity
Ethyl [4.1.0] variant C₁₁H₁₆O₃ 196.24 Ethyl ester [4.1.0] Increased strain from cyclopropane
6,6-Dimethyl [3.1.1] variant C₁₀H₁₆O 152.23 Dimethyl [3.1.1] Higher thermal stability

Biological Activity

Ethyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate (CAS Number: 111219-05-7) is a compound of significant interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, synthesis, and applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula C11H16O3C_{11}H_{16}O_3 and a molecular weight of 196.24 g/mol. Its structure features a bicyclic system with an oxirane ring, which contributes to its reactivity and biological properties.

Structural Formula

Ethyl spiro bicyclo 2 2 1 heptane 2 2 oxirane 3 carboxylate\text{Ethyl spiro bicyclo 2 2 1 heptane 2 2 oxirane 3 carboxylate}

Pharmacological Properties

Research indicates that compounds related to this compound exhibit various biological activities:

  • Anticancer Activity : Studies have shown that similar bicyclic compounds can induce apoptosis in cancer cells. For instance, γ-butyrolactones, which share structural similarities, have demonstrated cytotoxic effects against various cancer cell lines with IC50 values ranging from 0.149 μM to 34.3 μM .
  • Antimicrobial Properties : Compounds with bicyclic structures have been reported to possess antibacterial and antifungal activities. For example, synthetic derivatives have shown effectiveness against pathogens such as Streptococcus pyogenes and Proteus mirabilis .
  • Anti-inflammatory Effects : The inhibition of inflammatory pathways has been observed in related compounds, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Neuroprotective Effects : Some studies suggest that bicyclic compounds may protect neuronal cells from oxidative stress, indicating their potential in neurodegenerative disease therapies .

Case Study 1: Anticancer Activity

A recent study explored the anticancer properties of various γ-butyrolactones, revealing that certain derivatives exhibited strong cytotoxicity against RAW 264.7 cells with IC50 values significantly lower than traditional chemotherapeutics . This suggests that this compound may also possess similar properties.

Case Study 2: Antimicrobial Efficacy

Research investigating the antimicrobial activity of structurally similar compounds reported significant inhibition of bacterial growth at low concentrations (e.g., 15 μg/mL against Streptococcus pyogenes) . This highlights the potential utility of this compound in developing new antimicrobial agents.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler bicyclic precursors or through the modification of existing γ-butyrolactones . Various synthetic routes have been explored to enhance yield and purity.

Table 1: Comparison of Biological Activities

Activity TypeRelated CompoundsIC50 ValuesReferences
Anticancerγ-butyrolactones0.149 - 34.3 μM
AntimicrobialBicyclic derivatives15 μg/mL (S. pyogenes)
Anti-inflammatoryBicyclic compoundsNot specified
NeuroprotectiveSimilar bicyclic structuresNot specified

Q & A

What are the most effective synthetic routes for Ethyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate, and how can stereochemical outcomes be controlled?

The compound’s spiro-epoxide and bicyclo[2.2.1]heptane (norbornane) framework can be synthesized via tandem reactions. A key method involves dichloroketene addition to substituted cyclopentene derivatives, followed by zinc/acetic acid reduction to form bicyclic ketones, and subsequent epoxidation using trimethylsulfonium iodide . For stereochemical control:

  • Chiral auxiliaries or catalysts (e.g., Sharpless epoxidation conditions) may direct oxirane ring formation.
  • Crystallographic analysis (e.g., X-ray diffraction) can confirm spatial arrangements, as seen in similar spiro compounds with half-chair or envelope conformations .
  • NMR spectroscopy (e.g., 1H^{1}\text{H} and 13C^{13}\text{C}) helps identify diastereomers, particularly when multiple isomers form during synthesis .

How can conflicting NMR data for spiro-epoxide derivatives be resolved during structural elucidation?

Conflicts often arise from isomeric mixtures or dynamic ring puckering . Strategies include:

  • Variable-temperature NMR : Freezes conformational changes to simplify splitting patterns.
  • Chiral chromatography : Separates enantiomers, as demonstrated in the purification of (±)-ethyl 3-azido-2-hydroxycyclopentanecarboxylate .
  • Computational modeling : Predicts stable conformers (e.g., envelope vs. screw-boat cyclohexene rings) to match experimental shifts .

What computational methods are suitable for predicting the reactivity of the spiro-epoxide moiety in ring-opening reactions?

  • Density Functional Theory (DFT) : Calculates transition states and activation energies for nucleophilic attacks on the strained oxirane ring.
  • Molecular Dynamics (MD) : Simulates solvent effects and steric hindrance from the bicycloheptane system.
  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., epoxide carbons) prone to nucleophilic addition .

How does the bicyclo[2.2.1]heptane framework influence the compound’s stability under acidic or basic conditions?

The norbornane skeleton confers rigidity, reducing ring strain but increasing sensitivity to acid-catalyzed rearrangements :

  • Acidic conditions : May trigger Wagner-Meerwein shifts, forming carbocation intermediates.
  • Basic conditions : Hydrolysis of the ester group (e.g., ethyl carboxylate) is possible, requiring pH-controlled reaction media .
  • Thermogravimetric Analysis (TGA) : Quantifies thermal stability, as seen in related bicyclic ketones .

What strategies optimize yield in spiro compound synthesis when competing aldol or Michael addition side reactions occur?

  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyl or carbonyl) to direct selectivity.
  • Catalytic control : Use organocatalysts (e.g., proline derivatives) to favor spirocyclization over linear adducts, as demonstrated in hydroformylation/aldol tandem reactions .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for intramolecular cyclization .

How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents around the spiro center?

  • Disorder modeling : Accounts for mixed conformations (e.g., 68:32 occupancy ratios in disordered cyclohexene rings) .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O bonds) influencing crystal packing .
  • Cambridge Structural Database (CSD) comparisons : Validate bond lengths/angles against similar bicyclic esters .

What are the applications of this compound in designing conformationally constrained drug analogs?

The spiro-epoxide’s rigid 3D structure serves as a scaffold for:

  • Protease inhibitors : Mimic transition states via oxirane electrophilicity.
  • GPCR ligands : Exploit norbornane’s hydrophobic pocket interactions.
  • Prodrugs : Ester hydrolysis releases active carboxylate metabolites, as seen in β-lactam analogs .

How do steric effects from the bicycloheptane system impact regioselectivity in catalytic hydrogenation?

  • Substrate orientation : Bulky substituents on the norbornane framework direct hydrogen adsorption to less hindered faces.
  • Catalyst choice : Heterogeneous catalysts (e.g., Pd/C) favor equatorial hydrogenation, while homogeneous catalysts (e.g., Wilkinson’s) may access axial sites .

What analytical techniques are critical for detecting trace impurities in synthesized batches?

  • GC-MS : Identifies volatile by-products (e.g., unreacted ketones or epoxides) .
  • HPLC-PDA : Detects UV-active impurities (e.g., conjugated dienes from side reactions).
  • NMR DOSY : Differentiates impurities based on diffusion coefficients .

How can green chemistry principles be applied to improve the sustainability of spiro-epoxide synthesis?

  • Solvent-free reactions : Utilize ball milling for solid-state epoxidation.
  • Biocatalysts : Employ epoxide hydrolases for enantioselective synthesis.
  • Atom economy : Optimize stoichiometry in dichloroketene reactions to minimize waste .

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